2-Methyl-6-nitroaniline

Description

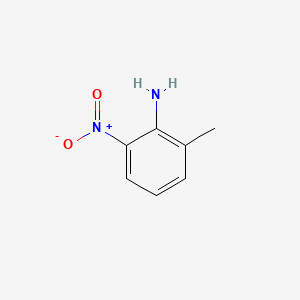

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMRHMPITHLLLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025631 | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-6-nitroaniline appears as orange-yellow prisms or brown granular powder. (NTP, 1992), Orange-yellow or brown solid; [CAMEO] Dark red solid; [EC: SCCNFP] Dark red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.19 at 212 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

570-24-1, 60999-18-0 | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-methyl-6-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, ar-methyl-ar-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060999180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 570-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 570-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-O-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUP165YKBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

199 to 205 °F (NTP, 1992) | |

| Record name | 2-METHYL-6-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20671 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2-Methyl-6-nitroaniline CAS number and properties

An In-Depth Technical Guide to 2-Methyl-6-nitroaniline: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its core properties, synthesis methodologies, reactivity, and critical applications, with a strong emphasis on safety and handling protocols.

Core Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as 2-Amino-3-nitrotoluene and 6-Nitro-o-toluidine, is an organic compound with the CAS Number 570-24-1 .[1][2][3] Its molecular structure, featuring a methyl group and a nitro group ortho and para to an amino group on a benzene ring, imparts unique reactivity and makes it a valuable precursor in various synthetic pathways.[3] The compound typically appears as an orange-yellow to reddish-brown crystalline solid.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 570-24-1 | [1][2][3] |

| Molecular Formula | C₇H₈N₂O₂ | [1][3] |

| Molecular Weight | 152.15 g/mol | [1][3] |

| Appearance | Orange-yellow prisms, Reddish-Brown Solid, Brownish red crystalline powder | [2][3] |

| Melting Point | 93-96 °C | [4] |

| Boiling Point | 124 °C at 1 mmHg | |

| Solubility | Insoluble in water. Soluble in organic solvents like ethyl acetate and alcohols. | [1][5][6] |

| EC Number | 209-329-6 | [1] |

| PubChem CID | 11298 | [1][3] |

Synthesis Pathway and Mechanistic Rationale

The industrial synthesis of this compound is a well-established multi-step process that typically begins with 2-methylaniline (o-toluidine). The process is designed to control the regioselectivity of the nitration reaction and avoid unwanted side products.[7][8]

Causality of Experimental Choices:

-

Amino Group Protection: The amino group of the starting material is highly activating and susceptible to oxidation by nitric acid. To prevent this and to direct the nitration, the amino group is first protected, typically via acetylation with acetic anhydride. This converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group, tempering its reactivity and providing steric hindrance.[5]

-

Controlled Nitration: The subsequent nitration is performed with a mixed acid (concentrated nitric and sulfuric acids) at low temperatures (10-12 °C).[9] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature is critical to control the exothermic reaction and minimize the formation of dinitrated byproducts. This step yields a mixture of isomers, primarily 2-methyl-4-nitroacetanilide and the desired 2-methyl-6-nitroacetanilide.[8]

-

Deprotection: The final step is the hydrolysis of the acetamido group to regenerate the free amine. This is typically achieved by heating with a strong acid like hydrochloric acid or sulfuric acid.[7][9]

Separation of Isomers: The primary byproduct of this synthesis is 2-methyl-4-nitroaniline.[7][8] The separation of the 6-nitro and 4-nitro isomers is a critical purification step, often leveraging their differential solubility in specific solvent systems, such as aqueous solutions or alcohol mixtures.[5][7]

Experimental Protocol: Synthesis of this compound

This protocol is a representative laboratory-scale procedure.

-

Acetylation: In a reaction vessel, slowly add 2-methylaniline (o-toluidine) to acetic anhydride with constant stirring, maintaining the temperature below 30°C. After the addition is complete, stir the mixture for 1-2 hours to ensure complete formation of 2-methylacetanilide.

-

Nitration: Cool the reaction mixture to 10-12 °C in an ice-salt bath. Slowly add a pre-cooled mixture of 70% nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 15 °C.[9] After the addition, continue stirring at this temperature for 30 minutes.[9]

-

Precipitation: Pour the reaction mixture slowly into a large volume of ice water. The nitrated acetanilide isomers will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.

-

Hydrolysis: Transfer the wet solid to a flask containing concentrated hydrochloric acid.[9] Heat the mixture to reflux (approx. 100 °C) for 1 hour to hydrolyze the acetamide.[9]

-

Purification: After cooling, the hydrochloride salt of the isomer mixture may precipitate. The free amines can be liberated and separated based on differential solubility or through techniques like steam distillation, where the 6-nitro isomer is more volatile.[9] Final purification is achieved by recrystallization from a suitable solvent like ethanol.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity, Applications, and Field Insights

The chemical behavior of this compound is dictated by its three functional groups. The amino group acts as a nucleophile, the nitro group is strongly electron-withdrawing, and the methyl group has a mild electron-donating effect.[5]

Key Reactions and Applications:

-

Azo Dye and Pigment Synthesis: This is a primary application. The amino group can be readily diazotized with nitrous acid to form a highly reactive diazonium salt. This salt is then coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes and pigments.[3][7][10]

-

Pharmaceutical Intermediate: this compound serves as a building block in the synthesis of more complex molecules for the pharmaceutical industry.[3][7][11] A critical role in drug development is its identification and quantification as a potential genotoxic impurity (PGI) in Active Pharmaceutical Ingredients (APIs) like Telmisartan.[12] Regulatory bodies mandate strict control of such impurities, necessitating sensitive analytical methods for their detection.[12]

-

Organic Synthesis Precursor: It is used to synthesize other important chemical intermediates. For example, it is a starting material for producing 7-nitroindazole, a compound investigated for its selective inhibitory effects on neuronal nitric oxide synthase (nNOS).[7]

Visualization of Chemical Reactivity

Caption: Key reaction pathways of this compound.

Analytical Protocol: Detection as a Genotoxic Impurity in Telmisartan

This summarizes a method for trace-level quantification, crucial for quality control in pharmaceuticals.[12]

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

-

Mode: Selected Ion Monitoring (SIM) in positive ion electrospray ionization mode for high sensitivity and selectivity.[12]

-

Column: LiChrospher RP-18 (100 × 4.6 mm, 5.0 μm).[12]

-

Mobile Phase: A gradient elution using Acetonitrile (A) and 0.01 M ammonium acetate buffer (B).[12]

-

Validation: The method is validated according to International Conference on Harmonisation (ICH) guidelines, with a demonstrated Limit of Detection (LOD) of 0.05 µg/mL and Limit of Quantitation (LOQ) of 0.1 µg/mL.[12] This high sensitivity is essential for ensuring APIs meet stringent regulatory limits for genotoxic impurities.[12]

Safety, Handling, and Hazard Management

This compound is a hazardous substance and must be handled with appropriate precautions.[13] It is classified as acutely toxic by oral, dermal, and inhalation routes.[13][14]

Trustworthiness through Self-Validation: Every protocol involving this compound must incorporate a robust safety plan as a self-validating system. This includes engineering controls, personal protective equipment (PPE), and emergency procedures that are verified before any work begins.

Table 2: GHS Hazard Classification and Safety Information

| Category | Information | Source(s) |

| GHS Pictograms | Skull and Crossbones, Health Hazard, Environmental Hazard | [14] |

| Signal Word | Danger | [4][13][14] |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH373: May cause damage to organs through prolonged or repeated exposureH411/H412: Toxic/Harmful to aquatic life with long lasting effects | [13][14] |

| Precautionary Statements | Prevention: P260, P264, P273, P280 (Do not breathe dust, Wash thoroughly, Avoid release to the environment, Wear protective gloves/clothing/eye protection) | [13] |

| Response: | P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air) | [13] |

| Storage: | P405: Store locked up | [13][15] |

| Disposal: | P501: Dispose of contents/container to an approved waste disposal plant | [13] |

Handling Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. For handling powders, an appropriate respirator (e.g., P2 cartridge) is necessary to prevent inhalation.

-

Handling Practices: Avoid formation of dust.[13] Keep away from incompatible materials such as strong oxidizers, acids, acid chlorides, and acid anhydrides.[1][13] Do not eat, drink, or smoke when using this product.[13]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Beijing Institute of Technology. (n.d.). Synthesis technique of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis technique of this compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 570-24-1). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis Technique of this compound. Retrieved from [Link]

-

Suryakala, D., Susarla, S., & Rao, B. M. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 092-096. Retrieved from [Link]

-

Saflik Pharma. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C7H8N2O2 | CID 11298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 570-24-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. Buy this compound (EVT-7894806) | 60999-18-0 [evitachem.com]

- 6. This compound (CAS 570-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. saflikpharma.com [saflikpharma.com]

- 12. japsonline.com [japsonline.com]

- 13. echemi.com [echemi.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. bg.cpachem.com [bg.cpachem.com]

physical and chemical properties of 2-Methyl-6-nitroaniline

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Methyl-6-nitroaniline

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 570-24-1), a key chemical intermediate in various industrial and research applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the compound's characteristics, synthesis, reactivity, and safe handling. The guide synthesizes data from authoritative sources to ensure technical accuracy and provides detailed experimental protocols and data visualizations to support laboratory work.

Introduction and Molecular Profile

This compound, also known as 6-nitro-o-toluidine, is an aromatic organic compound featuring a toluene core substituted with both an amino (-NH₂) and a nitro (-NO₂) group.[1][2] Its unique molecular architecture, with these functional groups positioned ortho to each other, dictates its chemical behavior and makes it a valuable precursor in the synthesis of a range of target molecules.[3] It is particularly significant as an intermediate in the manufacturing of azo dyes, pharmaceuticals, and agrochemicals.[3][4] This guide delves into the core attributes of this compound, providing the foundational knowledge necessary for its effective application and handling in a research and development setting.

The strategic placement of an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring creates a molecule with distinct reactive sites, influencing its role in electrophilic and nucleophilic substitution reactions.[5]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical state and solubility parameters of a compound are critical for designing experimental conditions, including reaction solvent selection and purification strategies. This compound typically appears as orange-yellow prisms or a brown granular powder.[1] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [1][6] |

| Molecular Weight | 152.15 g/mol | [1][2][6] |

| Appearance | Orange-yellow prisms or brown granular powder | [1][7][8] |

| Melting Point | 93-96 °C | [2][6] |

| Boiling Point | 124 °C at 1 mmHg | [6] |

| Density | 1.19 g/cm³ | |

| Water Solubility | < 0.1 g/100 mL at 23 °C (Insoluble) | [1][6] |

| Solubility | Soluble in organic solvents like ethyl acetate and alcohols. | [4][5] |

| Flash Point | 110 °C | [6][8] |

| pKa | -0.44 ± 0.25 (Predicted) | [6] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the methyl, amino, and aromatic protons. The methyl group (CH₃) protons typically appear as a singlet. The amino group (NH₂) protons also present as a singlet, though its chemical shift can be broad and vary with solvent and concentration. The three protons on the aromatic ring will exhibit complex splitting patterns (doublets and triplets) characteristic of a 1,2,3-trisubstituted benzene ring.[9]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. This includes one methyl carbon and six aromatic carbons, with chemical shifts influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the primary functional groups. Key expected absorption bands include:

-

N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹, characteristic of the primary amine (-NH₂).

-

C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl group C-H.

-

N-O Stretching (Nitro Group): Two strong, characteristic absorption bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).[1]

-

C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region, indicative of the aromatic ring.

UV-Visible (UV-Vis) Spectroscopy

In a suitable solvent, the UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet and visible regions. These absorptions are due to π → π* and n → π* electronic transitions within the aromatic system, which is conjugated with the nitro and amino groups.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (approximately 152.15).[1] Common fragmentation patterns may involve the loss of the nitro group or other characteristic fragments.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its functional groups. The amino group acts as a nucleophile, while the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but also stabilizes it.[5]

-

Stability: The compound is sensitive to prolonged exposure to air and should be stored in a dark place under an inert atmosphere.[1][6][10]

-

Incompatibilities: It is incompatible with strong acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[1][7][10]

-

Typical Reactions:

-

Reduction: The nitro group can be readily reduced to an amino group, forming 2,6-diaminotoluene, a common reaction in the synthesis of more complex molecules.

-

Alkylation/Acylation: The nucleophilic amino group can participate in reactions with electrophiles, allowing for further functionalization.[5]

-

Nitration: As a precursor, it can undergo further nitration to produce more complex nitro derivatives.[5]

-

Caption: Key Reactive Sites of this compound.

Synthesis Methodology

A common and well-documented method for synthesizing this compound involves the nitration of an N-acylated precursor to control the regioselectivity of the reaction, followed by hydrolysis.[5][11][12] Separating the acetylation and nitration steps has been shown to improve temperature control and final product purity.[4][12]

Experimental Protocol: Two-Step Synthesis

Step 1: Acetylation of 2-Methylaniline

-

Slowly add 2-methylaniline (o-toluidine) to acetic anhydride with constant stirring.

-

Maintain the temperature of the reaction mixture between 10-15 °C using an ice bath.

-

After the addition is complete, allow the reaction to proceed to completion to form the acetylated intermediate, N-(2-methylphenyl)acetamide.

Step 2: Nitration of N-(2-methylphenyl)acetamide

-

Cool the acetylated intermediate in an ice-salt bath to 10-12 °C.[11]

-

Slowly add a nitrating mixture (e.g., 70% nitric acid) dropwise while vigorously stirring, ensuring the temperature does not exceed 12 °C.[11]

-

After the addition is complete, pour the reaction mixture into a large volume of ice water to precipitate the nitrated acetamide product.[11]

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.[11]

Step 3: Hydrolysis to this compound

-

Transfer the wet, nitrated acetamide solid to a flask containing an acid catalyst (e.g., 70% sulfuric acid or concentrated hydrochloric acid).[11]

-

Heat the mixture under reflux (e.g., at 100 °C for 1 hour if using HCl) to hydrolyze the amide bond.[11]

-

Cool the reaction mixture. The product, this compound, may precipitate as bright orange, needle-like crystals.[11]

-

Isolate the final product by filtration, wash with water, and dry in a vacuum desiccator to yield the purified compound.[11]

Caption: Workflow for the Synthesis of this compound.

Applications in Research and Development

The utility of this compound stems from its role as a versatile chemical building block.

-

Dyes and Pigments: It is a crucial intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries for their stability and vibrant colors.[3]

-

Pharmaceuticals: The compound serves as a precursor in the development of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[3]

-

Agrochemicals: It is also used in the manufacture of certain pesticides and other agrochemical products.[3][4]

-

Analytical Chemistry: In some contexts, it can be used as a reagent for the detection and quantification of other substances in laboratory settings.[3]

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 3).[2][7][13] It may also cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life.[8]

-

Primary Hazards: The primary risks include toxicity upon ingestion, inhalation, and skin absorption.[1] It may also induce methemoglobinemia, a condition affecting oxygen transport in the blood.[1]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

-

If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

-

Conclusion

This compound is a compound of significant industrial and research importance. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its safe and effective use. The protocols and data presented in this guide serve as a foundational resource for scientists and researchers, enabling them to leverage the unique characteristics of this molecule in their synthetic and developmental work. Adherence to strict safety protocols is paramount when handling this toxic compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 570-24-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis technique of this compound | Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis Technique of this compound. Retrieved from [Link]

Sources

- 1. This compound | C7H8N2O2 | CID 11298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-甲基-6-硝基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound (EVT-7894806) | 60999-18-0 [evitachem.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound(570-24-1) 1H NMR spectrum [chemicalbook.com]

- 10. This compound | 570-24-1 [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis technique of this compound - Beijing Institute of Technology [pure.bit.edu.cn]

- 13. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Solubility of 2-Methyl-6-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 2-methyl-6-nitroaniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. This document delves into the theoretical underpinnings of its solubility, presents quantitative solubility data, outlines a robust experimental protocol for its determination, and discusses the thermodynamic properties of its solutions.

Physicochemical Properties and their Impact on Solubility

This compound (MNA) is a crystalline solid, appearing as orange-yellow prisms or a brown granular powder.[1] Its molecular structure, featuring a benzene ring substituted with a methyl group, a nitro group, and an amino group, dictates its solubility behavior. The nitro and amino groups are polar and capable of acting as hydrogen bond acceptors and donors, respectively.[1] This allows for interactions with polar solvents. The presence of the methyl group and the benzene ring contributes to its nonpolar character, enabling solubility in less polar organic solvents. The overall solubility of MNA in a particular solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Key Physicochemical Properties of this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Melting Point | 93-96 °C | [2] |

| Appearance | Orange-yellow prisms or brown granular powder | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

The crystal lattice energy of MNA, which is the energy holding the molecules together in a solid state, must be overcome by the solvation energy for dissolution to occur. The presence of both polar and nonpolar moieties in its structure leads to a nuanced solubility profile across a range of organic solvents with varying polarities.

Quantitative Solubility of this compound in Organic Solvents

The mole fraction solubility of this compound has been experimentally determined in a variety of organic solvents at different temperatures. The following table summarizes this quantitative data, which is crucial for solvent selection in synthesis and purification processes.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Toluene | Ethyl Acetate | Acetonitrile | Acetone | Cyclohexane | 1,4-Dioxane |

| 278.15 | 0.0435 | 0.0389 | 0.0411 | 0.0326 | 0.1152 | 0.1987 | 0.1438 | 0.3126 | 0.0078 | 0.2015 |

| 283.15 | 0.0523 | 0.0471 | 0.0498 | 0.0398 | 0.1345 | 0.2254 | 0.1652 | 0.3458 | 0.0095 | 0.2298 |

| 288.15 | 0.0626 | 0.0567 | 0.0602 | 0.0483 | 0.1563 | 0.2553 | 0.1891 | 0.3817 | 0.0115 | 0.2614 |

| 293.15 | 0.0745 | 0.0681 | 0.0725 | 0.0583 | 0.1811 | 0.2886 | 0.2158 | 0.4205 | 0.0139 | 0.2967 |

| 298.15 | 0.0883 | 0.0814 | 0.0869 | 0.0701 | 0.2093 | 0.3256 | 0.2456 | 0.4623 | 0.0167 | 0.3359 |

| 303.15 | 0.1043 | 0.0969 | 0.1038 | 0.0841 | 0.2414 | 0.3665 | 0.2787 | 0.5073 | 0.0201 | 0.3793 |

| 308.15 | 0.1228 | 0.1149 | 0.1235 | 0.1004 | 0.2778 | 0.4116 | 0.3155 | 0.5558 | 0.0241 | 0.4274 |

| 313.15 | 0.1441 | 0.1357 | 0.1463 | 0.1195 | 0.3189 | 0.4611 | 0.3562 | 0.6079 | 0.0288 | 0.4803 |

This data is essential for designing crystallization processes, where the choice of solvent and temperature profile directly impacts yield and purity.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method. This technique ensures that the solvent is fully saturated with the solute at a constant temperature.

Principle

An excess amount of the solid compound is added to a known amount of solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium, at which point the rate of dissolution equals the rate of crystallization. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess of crystalline this compound to a series of sealed vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure saturation.

-

Place the vials in a constant-temperature shaker bath set to the desired temperature.

-

Agitate the vials for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature, preventing any temperature-induced precipitation or dissolution.

-

Immediately filter the collected sample through a syringe filter (e.g., 0.45 µm) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Determine the mass of the collected filtrate.

-

-

Concentration Analysis (HPLC):

-

Dilute the filtered sample with a known volume of the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by a validated HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength where this compound has significant absorbance.

-

Quantify the concentration of this compound in the sample by comparing its peak area to a calibration curve prepared from standards of known concentrations.

-

-

Calculation of Mole Fraction Solubility:

-

From the determined concentration and the mass of the filtrate, calculate the mass of the solute and the solvent.

-

Convert the masses of the solute and solvent to moles using their respective molecular weights.

-

Calculate the mole fraction solubility (x) using the following formula: x = moles of solute / (moles of solute + moles of solvent)

-

Experimental Workflow Diagram```dot

Factors Influencing Solubility and Thermodynamic Insights

The solubility data presented in Table 1 reveals several key trends. Generally, the solubility of this compound increases with increasing temperature in all the solvents tested. This indicates that the dissolution process is endothermic, meaning it requires an input of energy.

The nature of the solvent plays a crucial role. The solubility is highest in acetone, followed by 1,4-dioxane and ethyl acetate, and lowest in cyclohexane. This trend can be explained by considering the polarity and hydrogen bonding capabilities of the solvents and the solute.

-

Polar Aprotic Solvents (Acetone, Ethyl Acetate, Acetonitrile): These solvents can accept hydrogen bonds from the amino group of MNA and engage in dipole-dipole interactions with the nitro group, leading to good solubility.

-

Protic Solvents (Alcohols): Methanol, ethanol, n-propanol, and isopropanol can both donate and accept hydrogen bonds, leading to strong solvent-solvent interactions that need to be overcome. However, they can also form hydrogen bonds with both the amino and nitro groups of MNA, resulting in moderate solubility.

-

Nonpolar Aprotic Solvents (Toluene, Cyclohexane): Toluene, being an aromatic solvent, can engage in π-π stacking interactions with the benzene ring of MNA, contributing to its solubility. Cyclohexane, a nonpolar aliphatic solvent, has the weakest interactions with the polar functional groups of MNA, resulting in the lowest solubility.

The thermodynamic properties of the dissolution process, such as the Gibbs free energy, enthalpy, and entropy of dissolution, can be calculated from the temperature-dependent solubility data. These parameters provide deeper insights into the spontaneity and driving forces of the dissolution process.

Relationship between Solvent Properties and Solubility

The following diagram illustrates the key factors influencing the solubility of this compound in an organic solvent.

Caption: Key factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in a range of common organic solvents. The quantitative data, coupled with the understanding of the underlying physicochemical principles, serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. The provided experimental protocol for the isothermal shake-flask method offers a reliable framework for generating high-quality solubility data, which is fundamental for process development, optimization, and the formulation of products containing this important chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of this compound. [Link]

-

Cong, Y., Du, C., Wang, J., & Zhao, H. (2017). Determination and thermodynamic modelling for this compound solubility in binary solvent mixtures of ethyl acetate + (methanol, ethanol, n-propanol and isopropanol). The Journal of Chemical Thermodynamics, 105, 404-413. [Link]

-

Li, X., Cong, Y., Du, C., & Zhao, H. (2017). Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures. The Journal of Chemical Thermodynamics, 105, 276-288. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methyl-6-nitroaniline from o-Toluidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-6-nitroaniline, a crucial intermediate in the pharmaceutical and dye industries.[1][2] The synthesis begins with the acetylation of o-toluidine to protect the amino group, followed by a regioselective nitration, and concluding with acidic hydrolysis to yield the final product. This guide delves into the mechanistic underpinnings of each synthetic step, offering detailed, field-proven protocols and critical safety considerations. The aim is to equip researchers and drug development professionals with the necessary knowledge for a safe, efficient, and reproducible synthesis.

Introduction: Strategic Importance of this compound

This compound, also referred to as 6-nitro-o-toluidine, is a valuable building block in organic synthesis.[3] Its utility is most pronounced in the production of various dyes and pigments.[1][2] Furthermore, its structural motif is integral to the development of certain pharmaceutical agents. The strategic placement of the methyl and nitro groups on the aniline scaffold allows for a diverse range of subsequent chemical transformations, making it a highly sought-after intermediate.

Direct nitration of o-toluidine is fraught with challenges, including the formation of undesirable isomers and tarry oxidation byproducts.[4][5] To circumvent these issues, a multi-step synthetic approach involving the protection of the highly reactive amino group is employed. This guide will focus on the most common and reliable method: acetylation of the amino group, followed by nitration and subsequent deprotection.

The Synthetic Pathway: A Three-Step Approach

The synthesis of this compound from o-toluidine is a classic example of electrophilic aromatic substitution where careful control of reactivity and directing effects is paramount. The overall process can be dissected into three key stages:

-

Step 1: Protection of the Amino Group via Acetylation: The highly activating and oxidizable amino group of o-toluidine is converted to a less reactive acetamido group.[6][7][8]

-

Step 2: Regioselective Nitration: The introduction of a nitro group onto the aromatic ring is achieved using a nitrating agent.[7][9]

-

Step 3: Deprotection via Acidic Hydrolysis: The acetyl protecting group is removed to regenerate the amino functionality, yielding the final product.[9][10]

Figure 2: Simplified mechanism of o-toluidine acetylation.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-toluidine.

-

To the o-toluidine, add glacial acetic acid followed by the slow, dropwise addition of acetic anhydride. [11]An exothermic reaction will occur, and the temperature should be controlled with an ice bath. [11]3. After the addition is complete, heat the mixture to reflux for an appropriate time to ensure the reaction goes to completion. [5]4. Monitor the reaction progress using Thin Layer Chromatography (TLC). [5]5. Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the N-acetyl-o-toluidine. [5][11]6. Collect the solid product by vacuum filtration, wash with cold water, and dry. [5][11]

Step 2: Nitration of N-acetyl-o-toluidine

Causality: With the amino group protected, the nitration can proceed with greater control. The acetamido and methyl groups are both ortho, para-directing. [12]The incoming electrophile, the nitronium ion (NO₂⁺), will be directed to the positions ortho and para to these groups. Steric hindrance from the existing substituents will play a significant role in the regioselectivity of the reaction. The primary products are 2-methyl-6-nitro-N-acetyl-aniline and 2-methyl-4-nitro-N-acetyl-aniline.

Mechanism: The nitration of N-acetyl-o-toluidine is an electrophilic aromatic substitution. The nitronium ion, generated from the reaction of concentrated nitric acid and concentrated sulfuric acid, acts as the electrophile. The aromatic ring of N-acetyl-o-toluidine attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). A proton is then lost from the ring to restore aromaticity, yielding the nitrated product.

Experimental Protocol:

-

In a flask, suspend the dried N-acetyl-o-toluidine in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath. [5][10]2. Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the suspension, ensuring the temperature does not exceed 10 °C. [5][10][11]Vigorous stirring is essential for efficient heat dissipation. [5]3. After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product. [5][10]5. Filter the solid, wash thoroughly with cold water to remove excess acid, and dry. [5]

Step 3: Hydrolysis of N-acetyl-2-methyl-6-nitroaniline

Causality: The final step is the removal of the acetyl protecting group to regenerate the free amino group. This is typically achieved through acid-catalyzed hydrolysis.

Mechanism: Under acidic conditions, the carbonyl oxygen of the acetamido group is protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers and the eventual elimination of acetic acid, yielding the protonated this compound. A final deprotonation step gives the neutral product.

Experimental Protocol:

-

Reflux the nitrated intermediate with an aqueous solution of sulfuric acid or hydrochloric acid. [5][10]2. Monitor the hydrolysis by TLC until the starting material has been consumed. [5]3. Cool the solution and neutralize it with a base, such as a sodium hydroxide solution, to precipitate the this compound product. [5][10]4. Filter the product, wash with water, and dry. [5]5. The crude product can be further purified by recrystallization. [1]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| o-Toluidine | C₇H₉N | 107.15 | -23 | Colorless to pale yellow liquid |

| N-acetyl-o-toluidine | C₉H₁₁NO | 149.19 | 110-112 | White solid |

| This compound | C₇H₈N₂O₂ | 152.15 | 95-97 [1] | Orange-yellow prisms or brown granular powder [13] |

Safety and Hazard Considerations

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Corrosive and Oxidizing Agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. [14][15][16]They can cause severe burns upon contact with skin or eyes. [14][16]All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat. [14][15]* Exothermic Reactions: The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled. [17]The addition of the nitrating mixture must be slow and with efficient cooling and stirring.

-

Toxic Fumes: Nitration reactions can produce toxic nitrogen dioxide gas. [14]Adequate ventilation is crucial to prevent inhalation.

-

Waste Disposal: Acidic and nitrated waste must be neutralized and disposed of in accordance with institutional and environmental regulations. Do not mix nitric acid waste with other waste streams. [18] Emergency Preparedness:

-

Ensure that emergency eyewash stations and safety showers are readily accessible. [14][15]* Have appropriate spill containment kits and neutralizing agents available. [14][18]* All personnel should be trained on the specific hazards and emergency procedures for this synthesis. [14]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methyl group, and the amino group. [19] * ¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretches of the amino group, the C-H stretches of the aromatic ring and methyl group, and the N-O stretches of the nitro group. [3] * Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. [3][20]* Chromatography: Techniques like TLC and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the product.

-

Conclusion

The synthesis of this compound from o-toluidine via a protection-nitration-deprotection strategy is a robust and well-established method. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this important chemical intermediate. The successful execution of this synthesis provides a foundation for further chemical explorations and the development of novel molecules in the pharmaceutical and materials science fields.

References

- Filo. (2024, December 15).

- askIITians. (2025, July 19).

- Vedantu. Why is nitration of aniline difficult class 11 chemistry CBSE.

- ChemicalBook. This compound synthesis.

- Guidechem. How to prepare this compound?

- PrepChem.com. Synthesis of N-acetyl-o-toluidine.

- Benchchem.

- YouTube. (2024, June 6).

- Allen.

- Benchchem. Application Notes and Protocols for the Synthesis of N-(2-Methyl-5-nitrophenyl)

- National Academic Digital Library of Ethiopia. (2013, November 22).

- Brainly.in. (2019, March 16).

- Google Patents.

- University of Washington. NITRIC ACID SAFETY.

- ChemicalBook. This compound(570-24-1) 1H NMR spectrum.

- PubChem. This compound | C7H8N2O2 | CID 11298.

- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.

- UW Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.

- NIST WebBook. This compound.

- Semantic Scholar. Synthesis Technique of this compound.

- Benchchem.

- Study.com. Write a mechanism for the reaction of p-toluidine with acetic anhydride. Why is sodium acetic added to this reaction?

- NIST WebBook. This compound.

- ResearchGate. Synthesis technique of this compound | Request PDF.

- Chemchart. This compound (60999-18-0, 570-24-1).

- Cheméo. Chemical Properties of this compound (CAS 570-24-1).

- Sciencemadness.org. (2014, September 7).

- HOPEMAX. (2025, June 2). What are the precursors for the synthesis of 2 - Nitroaniline?

- Google Patents.

- ResearchGate.

- Consensus. (2013, January 1).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [webbook.nist.gov]

- 4. Why is nitration of aniline difficult class 11 chemistry CBSE [vedantu.com]

- 5. benchchem.com [benchchem.com]

- 6. Why is the NII group of aniline acetylated before nitration? | Filo [askfilo.com]

- 7. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]

- 8. The reagent used for protection of amino group during the nitration of aniline is [allen.in]

- 9. prepchem.com [prepchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound | C7H8N2O2 | CID 11298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. ehs.com [ehs.com]

- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 18. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 19. This compound(570-24-1) 1H NMR spectrum [chemicalbook.com]

- 20. This compound [webbook.nist.gov]

molecular structure and formula of 2-Methyl-6-nitroaniline

An In-depth Technical Guide to the Molecular Structure, Properties, and Characterization of 2-Methyl-6-nitroaniline

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 570-24-1), a key chemical intermediate in the synthesis of dyes, pigments, and pharmaceutical compounds.[1][2] We delve into its fundamental molecular structure, physicochemical properties, and reactivity profile. The core of this document presents a robust, multi-technique analytical workflow for the unambiguous identification and purity assessment of the compound, grounded in established principles of analytical chemistry. Methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are detailed with an emphasis on the causal reasoning behind experimental choices, ensuring a self-validating and reproducible protocol. This guide is intended for researchers, chemists, and quality control professionals who require a practical and scientifically rigorous understanding of this important nitroaromatic amine.

Molecular Structure and Identification

This compound, also known as 6-nitro-o-toluidine, is an aromatic compound derived from aniline.[3] Its structure is characterized by a benzene ring substituted with a methyl group (-CH₃), an amino group (-NH₂), and a nitro group (-NO₂). The substituents are positioned at carbons 1, 2, and 6, respectively, leading to significant steric and electronic interactions that influence the molecule's properties and reactivity.

The IUPAC name for this compound is this compound.[4] The presence of the electron-withdrawing nitro group ortho to the electron-donating amino group creates a unique electronic environment, making it a valuable precursor in various synthetic applications.[1]

Caption: Standard synthesis workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1 (N-Acetylation): The amino group of o-toluidine is a strong activating group. To prevent oxidation and to control the position of nitration, it is converted into a less activating acetamido group. This is typically achieved using acetic anhydride. [2][5]The bulky acetyl group also provides steric hindrance that favors substitution at the less hindered 4- and 6-positions.

-

Step 2 (Nitration): The acetylated intermediate is then nitrated, usually with a mixture of nitric acid and sulfuric acid. The acetamido group directs the incoming nitro group to the ortho and para positions. Due to the methyl group at position 2, the primary products are the 4-nitro and 6-nitro isomers. [6]* Step 3 (Hydrolysis): The resulting mixture of nitro isomers is hydrolyzed, typically under acidic conditions (e.g., with hydrochloric acid), to remove the acetyl protecting group and regenerate the amino functionality. [2][5]The final this compound product can then be separated from its 4-nitro isomer, often through methods leveraging differences in their physical properties. [2][6]

Analytical Characterization Protocol

To confirm the identity and assess the purity of a this compound sample, a multi-pronged analytical approach is essential. This protocol employs HPLC for purity determination, followed by NMR and MS for definitive structural confirmation.

Objective: To provide a validated workflow for the characterization of this compound.

4.1. Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol or acetonitrile (LC-MS grade). [7]2. HPLC Sample (100 µg/mL): Dilute 1 mL of the stock solution into 9 mL of the mobile phase.

-

NMR Sample: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

MS Sample (GC-MS): Use the 100 µg/mL solution prepared for HPLC analysis.

4.2. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC provides a rapid and quantitative assessment of sample purity by separating the main compound from any impurities, such as isomeric byproducts (e.g., 2-methyl-4-nitroaniline) or unreacted starting materials. A reverse-phase method is suitable for this moderately polar compound. [8]* Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents. [8] * Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm or 410 nm).

-

Data Analysis: Integrate the peak areas. Purity is calculated as (Area of main peak / Total area of all peaks) x 100%. A purity level of >99% is common for commercially available standards. [3][9] 4.3. Structural Elucidation via NMR Spectroscopy

-

-

Rationale: NMR spectroscopy provides definitive information about the molecular structure by probing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The resulting spectrum is a unique fingerprint of the molecule.

-

¹H NMR Protocol:

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Expected Signals:

-

A singlet for the methyl (-CH₃) protons. [10] * A broad singlet for the two amino (-NH₂) protons.

-

Three signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets and triplets) will be indicative of their relative positions. [10]* ¹³C NMR Protocol:

-

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

Seven distinct carbon signals are expected.

-

One signal in the aliphatic region for the methyl carbon. [10] * Six signals in the aromatic region, corresponding to the six carbons of the benzene ring. The chemical shifts will be influenced by the attached functional groups. [10] 4.4. Molecular Weight Confirmation via Mass Spectrometry (MS)

-

-

-

Rationale: MS determines the mass-to-charge ratio (m/z) of ionized molecules, providing direct confirmation of the compound's molecular weight.

-

GC-MS Protocol:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Injection: Inject the prepared sample into the GC. The GC will separate the compound from the solvent and any volatile impurities before it enters the mass spectrometer.

-

Analysis:

-

Expected Molecular Ion (M⁺•): The molecular formula is C₇H₈N₂O₂, with a molecular weight of approximately 152.15 g/mol . [11]The mass spectrum should show a prominent molecular ion peak at an m/z of 152. [4][12] * Fragmentation Pattern: The EI process will cause the molecule to fragment in a predictable way, providing additional structural confirmation. This fragmentation pattern is available in spectral databases like the NIST Chemistry WebBook. [11][12]

-

-

Safety and Handling

This compound is classified as a toxic substance and requires careful handling to minimize exposure. [4][13] Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description |

|---|---|---|

| Hazard Statements | H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. [4][14][15] |

| H373 | May cause damage to organs through prolonged or repeated exposure. [4][15] | |

| H411/H412 | Toxic or harmful to aquatic life with long lasting effects. [9][15] | |

| Precautionary Statements | P260, P261 | Do not breathe dust/fume/gas/mist/vapors/spray. [13][15] |

| P273 | Avoid release to the environment. [9][13] | |

| P280 | Wear protective gloves/protective clothing/eye protection. [13] | |

| P301+P310, P302+P352, P304+P340 | IF SWALLOWED: Immediately call a POISON CENTER. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air. [9] |

| | P405 | Store locked up. [13]|

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. [9][13]* Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place. [14][16]Keep away from incompatible materials such as strong oxidizers and acids. [4][17]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Beijing Institute of Technology. (n.d.). Synthesis technique of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis technique of this compound. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum of this compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum of this compound. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis Technique of this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 2-Methyl-5-nitroaniline. Retrieved from [Link]

-

The DrugBank Network. (n.d.). 2-Nitroaniline. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-甲基-6-硝基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C7H8N2O2 | CID 11298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 2-Methyl-5-nitroaniline | SIELC Technologies [sielc.com]

- 9. This compound | 570-24-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. rsc.org [rsc.org]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. echemi.com [echemi.com]

- 14. This compound | 570-24-1 | FM00414 | Biosynth [biosynth.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. 570-24-1|this compound|BLD Pharm [bldpharm.com]

- 17. This compound | 570-24-1 [chemicalbook.com]

Introduction: Understanding the Core Chemistry of 2-Methyl-6-nitroaniline

An In-Depth Technical Guide to the Stability and Reactivity of 2-Methyl-6-nitroaniline

This compound, also known as 6-nitro-o-toluidine (CAS No. 570-24-1), is an orange-yellow crystalline solid of significant interest in synthetic organic chemistry.[1][2] Its molecular architecture, featuring an aromatic ring substituted with a methyl, an amino, and a nitro group, provides a unique electronic landscape that dictates its stability and a versatile reactivity profile. This guide offers an in-depth analysis of these characteristics, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective handling, application, and derivatization. Primarily, it serves as a crucial intermediate in the synthesis of azo dyes and pigments and is a valuable precursor for the construction of heterocyclic systems like benzotriazoles.[3][4]

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and hazards is paramount for safe and effective laboratory use. The key data for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 570-24-1 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [5] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Orange-yellow prisms or brown granular powder | [1][2] |

| Melting Point | 93-96 °C (199-205 °F) | [2][6] |

| Boiling Point | 124 °C at 1 mmHg | [7] |

| Flash Point | 110 °C (230 °F) | [6] |

| Solubility | Insoluble in water (< 1 mg/mL) | [1][7] |

| Density | 1.269 g/cm³ | [7] |

Diagram 1: Molecular Structure of this compound

Caption: Major synthetic transformations of this compound.

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine, yielding 2,6-diaminotoluene. This transformation is fundamental in polymer and dye chemistry.

-

Causality: The electron-withdrawing nature of the nitro group makes it susceptible to reduction by various reagents. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

-

Common Reagents:

Diazotization of the Amino Group

This is arguably the most critical reaction for this compound, forming the basis of its use in azo dye synthesis. The primary amino group is converted into a highly reactive diazonium salt. [4]

-

Causality: The reaction proceeds via the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid. The nitrous acid generates the nitrosonium ion (NO⁺), which acts as the electrophile that attacks the nucleophilic amino group.

-

Critical Conditions: The reaction must be performed at low temperatures (0–5 °C) as the resulting diazonium salt is thermally unstable and can decompose, evolving nitrogen gas. [11]

Reductive Cyclization to Benzotriazoles

The ortho-positioning of the amino and nitro groups enables a powerful intramolecular cyclization reaction to form substituted benzotriazoles. These heterocycles are widely used as UV absorbers and corrosion inhibitors. [12]

-

Causality: The process involves the selective reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes spontaneous intramolecular condensation with the adjacent amino group, followed by aromatization to form the stable triazole ring.

-

Methodology: This is typically a one-pot reaction where a reducing agent (e.g., zinc dust in NaOH, or catalytic hydrogenation) facilitates both the reduction and subsequent cyclization. [12][13]

Field-Proven Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and high yield.

Protocol 1: Diazotization of this compound for Azo Coupling

This protocol details the formation of the diazonium salt, which is not isolated but used immediately in a subsequent coupling reaction.

Diagram 3: Experimental Workflow for Diazotization

Caption: Step-by-step workflow for the diazotization reaction.

Methodology:

-

Preparation of Amine Salt Solution: In a 250 mL beaker, suspend 1.52 g (10 mmol) of this compound in 20 mL of water. Cautiously add 5 mL of concentrated hydrochloric acid while stirring. The amine will dissolve to form its hydrochloride salt.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to between 0 and 5 °C with continuous magnetic stirring. It is critical to maintain this temperature range. [11]3. Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine salt solution over 10-15 minutes. Ensure the tip of the addition funnel or pipette is below the surface of the liquid. The temperature must not rise above 5 °C.

-

Validation: After the addition is complete, stir for an additional 15 minutes. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a positive test (immediate blue-black color) indicates the reaction is complete. If the test is negative, add a small amount more of the nitrite solution.

-

Immediate Use: The resulting clear, cold solution contains the diazonium salt and should be used immediately for the subsequent azo coupling reaction without isolation.

Protocol 2: Synthesis of 4-Methyl-2H-benzotriazole via Reductive Cyclization

This protocol demonstrates the conversion of this compound into a benzotriazole derivative.

Diagram 4: Workflow for Benzotriazole Synthesis

Caption: Experimental workflow for reductive cyclization to a benzotriazole.

Methodology:

-

Initial Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a solution of 4.0 g (100 mmol) of sodium hydroxide in 100 mL of water. Add 7.6 g (50 mmol) of this compound.

-